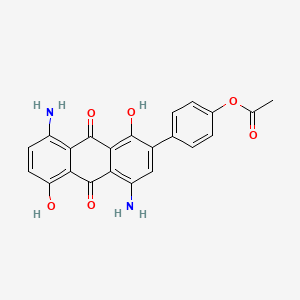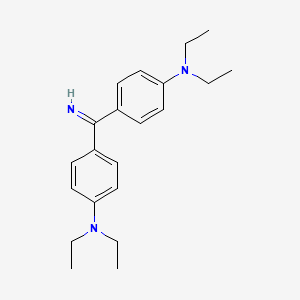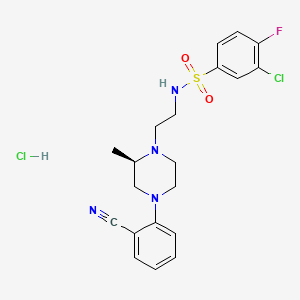
(R)-3-Chloro-N-(2-(4-(2-cyanophenyl)-2-methylpiperazin-1-yl)ethyl)-4-fluorobenzenesulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Chloro-N-(2-(4-(2-cyanophenyl)-2-methylpiperazin-1-yl)ethyl)-4-fluorobenzenesulfonamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a cyanophenyl group, and a benzenesulfonamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Chloro-N-(2-(4-(2-cyanophenyl)-2-methylpiperazin-1-yl)ethyl)-4-fluorobenzenesulfonamide hydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a halogenated benzene derivative reacts with a cyanide source.
Attachment of the Benzenesulfonamide Moiety: The benzenesulfonamide group can be attached through a sulfonylation reaction, where a sulfonyl chloride reacts with an amine group on the piperazine ring.
Final Coupling and Purification: The final coupling step involves the reaction of the intermediate compounds to form the target molecule, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the benzenesulfonamide moiety.
Reduction: Reduction reactions can occur at the cyanophenyl group, converting the nitrile to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like sodium hydride, alkyl halides, and various acids or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-3-Chloro-N-(2-(4-(2-cyanophenyl)-2-methylpiperazin-1-yl)ethyl)-4-fluorobenzenesulfonamide hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology
In biological research, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with proteins, nucleic acids, and other biomolecules makes it valuable for understanding biochemical pathways.
Medicine
In medicine, the compound may have potential therapeutic applications, particularly in the development of new drugs. Its structural features suggest it could interact with specific molecular targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of ®-3-Chloro-N-(2-(4-(2-cyanophenyl)-2-methylpiperazin-1-yl)ethyl)-4-fluorobenzenesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
Propiedades
Fórmula molecular |
C20H23Cl2FN4O2S |
|---|---|
Peso molecular |
473.4 g/mol |
Nombre IUPAC |
3-chloro-N-[2-[(2R)-4-(2-cyanophenyl)-2-methylpiperazin-1-yl]ethyl]-4-fluorobenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C20H22ClFN4O2S.ClH/c1-15-14-26(20-5-3-2-4-16(20)13-23)11-10-25(15)9-8-24-29(27,28)17-6-7-19(22)18(21)12-17;/h2-7,12,15,24H,8-11,14H2,1H3;1H/t15-;/m1./s1 |
Clave InChI |
ZRUTWJFQZLMEBJ-XFULWGLBSA-N |
SMILES isomérico |
C[C@@H]1CN(CCN1CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3C#N.Cl |
SMILES canónico |
CC1CN(CCN1CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3C#N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;2-[3-[(4-fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetate](/img/structure/B13731447.png)
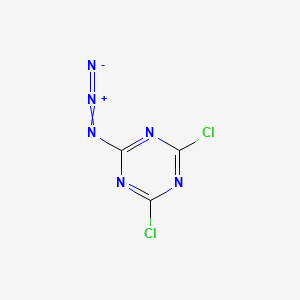



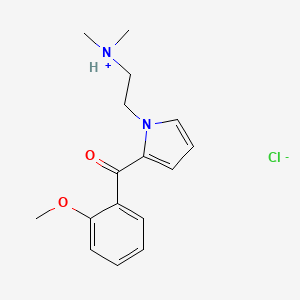
![(10R,13S,17R)-2,2,4,6,6,10,16,16-Octadeuterio-17-ethynyl-17-hydroxy-13-methyl-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13731468.png)
![[2-(Prop-2-en-1-yl)pyrrolidin-2-yl]acetic acid](/img/structure/B13731477.png)
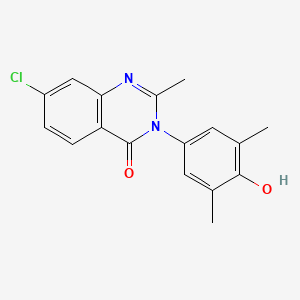
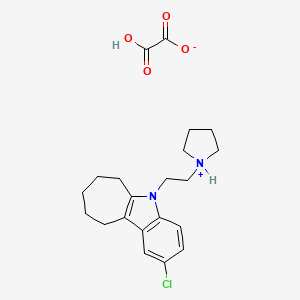
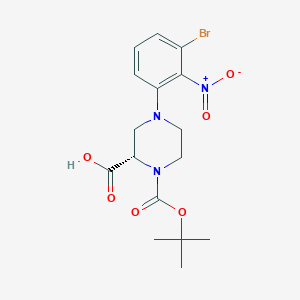
![diethyl-[1-(2-methoxy-2,2-diphenylacetyl)oxypropan-2-yl]azanium;chloride](/img/structure/B13731498.png)
